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molecular formula C10H14N2 B014294 (+/-)-Nicotine CAS No. 22083-74-5

(+/-)-Nicotine

Cat. No. B014294
M. Wt: 162.23 g/mol
InChI Key: SNICXCGAKADSCV-UHFFFAOYSA-N
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Patent
US07098331B2

Procedure details

The synaptosomal suspension was incubated for 10 minutes at 37° C. to restore metabolic activity. [3H]Dopamine ([3H]DA, specific activity=28.0 Ci/mmol, NEN Research Products) was added at a final concentration of 0.1 μM and the suspension was incubated at 37° C. for another 10 minutes. 50 μL aliquots of tissue +100 μL perfusion buffer were loaded into the suprafusion chambers of a Brandel Suprafusion System (series 2500, Gaithersburg, Md.). Perfusion buffer (room temperature) was pumped into the chambers at a rate of 3 ml/min for a wash period of 8 minutes. Test compound (10 μM) or nicotine (10 μM) was then applied in the perfusion stream for 40 seconds. Fractions (12 seconds each) were continuously collected from each chamber throughout the experiment to capture basal release, agonist-induced peak release and to re-establish the baseline after the agonist application. The perfusate was collected directly into scintillation vials, to which scintillation fluid was added. [3H]DA released was quantified by scintillation counting. For each chamber, the integrated area of the peak was normalized to its baseline.
Name
[3H]Dopamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][C:4]1[CH2:5][CH:6]([C:8](=[CH:10][CH:11]=1)[OH:9])[OH:7].N1C=C(C2CCCN2C)C=CC=1>>[NH2:1][CH2:2][CH2:3][C:4]1[CH:11]=[CH:10][C:8]([OH:9])=[C:6]([OH:7])[CH:5]=1

Inputs

Step One
Name
[3H]Dopamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC=1CC(O)C(O)=CC1
Step Two
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC(=C1)C1N(C)CCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the suspension was incubated at 37° C. for another 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
Perfusion buffer (room temperature) was pumped into the chambers at a rate of 3 ml/min for a wash period of 8 minutes
Duration
8 min
CUSTOM
Type
CUSTOM
Details
Fractions (12 seconds each) were continuously collected from each chamber throughout the experiment
Duration
12 s
CUSTOM
Type
CUSTOM
Details
The perfusate was collected directly into scintillation vials, to which scintillation fluid
ADDITION
Type
ADDITION
Details
was added

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
NCCC1=CC(O)=C(O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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